![molecular formula C12H11Cl2N5S B13990818 4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide CAS No. 35872-26-5](/img/structure/B13990818.png)
4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dimethyl-1H-pyrazole-1-carbothioamide in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(2-chlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
- 4-[(E)-(2,5-dibromophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
- 4-[(E)-(2,5-dimethylphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
Uniqueness
4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. The dichloro substitution pattern may enhance its potency and selectivity in certain applications compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
35872-26-5 |
|---|---|
Formule moléculaire |
C12H11Cl2N5S |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C12H11Cl2N5S/c1-6-11(7(2)19(18-6)12(15)20)17-16-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,20) |
Clé InChI |
NSYBBCAGMOCEPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=S)N)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



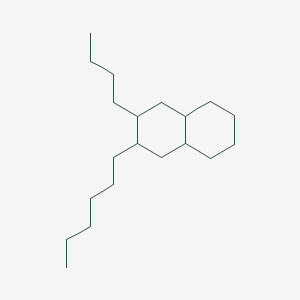

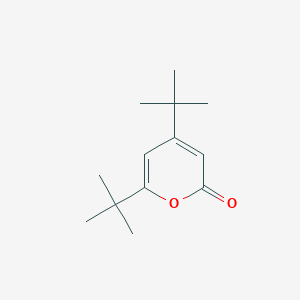

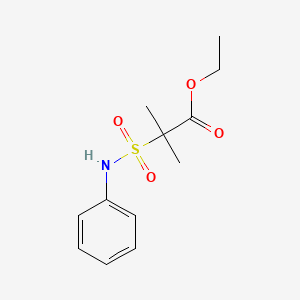
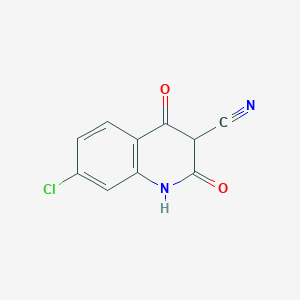
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
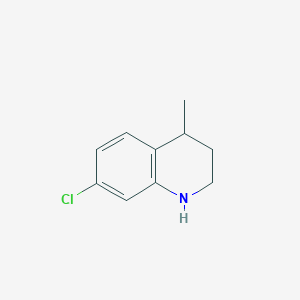
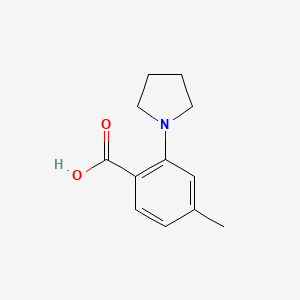
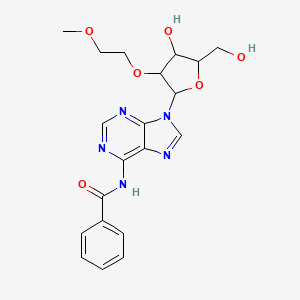
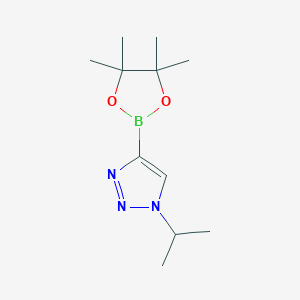
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
